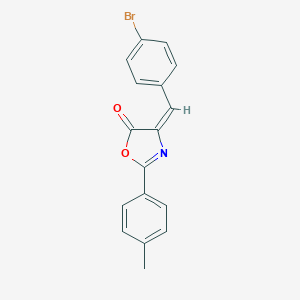
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields such as medicine, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity towards cancer cells. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. Another future direction is the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases based on the anti-inflammatory and antioxidant properties of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成方法
The synthesis of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction of 4-bromobenzaldehyde and 4-methylphenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The reaction takes place in ethanol, and the product is obtained after purification through recrystallization.
科学研究应用
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs.
属性
产品名称 |
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C17H12BrNO2 |
分子量 |
342.2 g/mol |
IUPAC 名称 |
(4E)-4-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO2/c1-11-2-6-13(7-3-11)16-19-15(17(20)21-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3/b15-10+ |
InChI 键 |
JKPXXCVTQGXPDI-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

